N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide
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Overview
Description
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide is a complex organic compound that features a benzothiazole moiety and an indole structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction conditions often involve dimethyl formamide as a solvent, and the process is carried out under relatively mild conditions to achieve high yields . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or inhibition of growth .
Comparison with Similar Compounds
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide can be compared with other benzothiazole and indole derivatives:
Benzothiazole Derivatives: Compounds like riluzole and ethoxzolamide share the benzothiazole moiety and exhibit similar biological activities.
Indole Derivatives: Compounds such as indomethacin and serotonin share the indole structure and are known for their therapeutic properties.
The uniqueness of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide lies in its combined structure, which may offer synergistic effects and enhanced biological activity compared to its individual components .
Properties
Molecular Formula |
C20H18N4O3S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H18N4O3S/c1-27-16-7-4-6-13-12(16)11-15(22-13)19(26)21-10-9-18(25)24-20-23-14-5-2-3-8-17(14)28-20/h2-8,11,22H,9-10H2,1H3,(H,21,26)(H,23,24,25) |
InChI Key |
CYRXFFZMSVVYON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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